Cas no 108173-90-6 (Guazatine)

Guazatine structure
Guazatine structure
Product Name:Guazatine
CAS-nummer:108173-90-6
MF:C18H41N7
MW:355.565043210983
CID:200922
PubChem ID:3526
Update Time:2025-04-19

Guazatine Chemische en fysische eigenschappen

Naam en identificatie

    • Guazatine
    • GUAZATINE ACETATE SALT
    • 2,2'-(iminodioctane-8,1-diyl)diguanidine
    • gta
    • mc25
    • mitrol
    • murbenine
    • UNII-C376JTX506
    • 1,1''-(8,8''-azanediylbis(octane-8,1-diyl))diguanidine
    • DTXSID7042015
    • C376JTX506
    • Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
    • EINECS 236-855-3
    • Iminoctadine [ISO]
    • NS00007301
    • N,N'''-(Iminodi-8,1-octanediyl)bisguanidine
    • IMINOCTADIENE
    • Guanidine,N,N'''-(iminodi-8,1-octanediyl)bis-
    • Iminobis(octamethylene)diguanidine
    • Bis(8-guanidinooctyl)amine
    • N-[8-(8-Guanidino-octylamino)-octyl]-guanidine
    • 1,1'-(Iminobis(octamethylene))diguanidine
    • 1-[8-(8-guanidinooctylamino)octyl]guanidine
    • Panolil
    • 1,1'-(iminodioctane-8,1-diyl)diguanidine
    • SCHEMBL68055
    • 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
    • EPA Pesticide Chemical Code 498200
    • N,N'''-(IMINODI-8,1-OCTANEDIYL)BIS(GUANIDINE)
    • Guazatine acetate salt, PESTANAL(R), analytical standard
    • GZZ
    • CHEMBL102276
    • 108173-90-6
    • 1,1'-(azanediylbis(octane-8,1-diyl))diguanidine
    • Iminoctadine
    • Guazatine [BSI:ISO]
    • Bis(8-guanidino-octyl)amine
    • Guanidine, 1,1'-(iminobis(octamethylene))di-
    • BDBM50032500
    • N,N'''-(iminodioctane-8,1-diyl)diguanidine
    • Caswell No. 471D
    • 2-[8-(8-guanidinooctylamino)octyl]guanidine
    • N-{8-[(8-{[(E)-AMINO(IMINO)METHYL]AMINO}OCTYL)AMINO]OCTYL}GUANIDINE
    • 1,1'-(iminodioctamethylene)diguanidine
    • Q15632811
    • 115044-19-4
    • CHEBI:5569
    • 13516-27-3
    • RONFGUROBZGJKP-UHFFFAOYSA-N
    • Inchi: 1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25)
    • InChI-sleutel: RONFGUROBZGJKP-UHFFFAOYSA-N
    • LACHT: N(CCCCCCCC/N=C(\N)/N)CCCCCCCC/N=C(\N)/N

Berekende eigenschappen

  • Exacte massa: 1066.02819
  • Monoisotopische massa: 355.34234434g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 18
  • Complexiteit: 302
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 141Ų

Experimentele eigenschappen

  • PSA: 407.49
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.